2-Aminononadecane

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acid derivatives and related compounds is a common theme in the provided papers. For instance, the synthesis of functionalized 2-amino hydropyridines and 2-pyridinones is described using domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst . Another paper discusses the synthesis of polynucleotides containing modified adenylic acid residues, which are synthesized by enzymic polymerization . Additionally, a bio-inspired synthesis approach for 1,2-aminophenols through catalytic aerobic coupling of phenols and amines is presented .

Molecular Structure Analysis

The molecular structures of amino acid derivatives and their complexes are explored in several papers. For example, the synthesis and magnetic properties of homo- and heterometallic Co(II) complexes containing the artificial amino acid 2-amino-isobutyric acid are reported, with detailed descriptions of their metallic cluster and coordination polymer structures . The structural study of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides reveals the formation of strong intramolecular hydrogen bonds and high rigidity in these molecules .

Chemical Reactions Analysis

Chemical reactions involving amino compounds are extensively studied in the provided papers. The use of the 2-(N-formyl-N-methyl)aminoethyl group as a protecting group in solid-phase oligodeoxyribonucleotide synthesis is one such example, where a unique thermolytic cyclodeesterification process is employed for cleavage . Another paper describes the NHC-catalyzed synthesis of dihydropyridinones and spirooxindoles via [3+3] annulation reactions of enals with 2-aminoacrylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino compounds and their derivatives are discussed in several papers. For instance, the enantioselective cycloannulation of o-quinone methides with malononitrile to produce 2-amino-3-cyano-4H-chromenes is reported, highlighting the potential of these compounds as novel anticancer agents . The structural isomerization of 2-anilinonicotinic acid to create a new synthon in 6-anilinonicotinic acids is another example of the study of chemical properties . Lastly, a C-H oxidation/Michael addition/cyclization cascade for the enantioselective synthesis of functionalized 2-amino-4H-chromenes is presented, showcasing the reaction's efficiency and selectivity .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Discovery

2-Aminononadecane, as part of the 2-aminothiazole core, plays a significant role in medicinal chemistry and drug discovery. This core is a key pharmacophore in several marketed drugs, such as Famotidine and Cefdinir. Recent studies have expanded its application to include therapeutic areas like cancer, antitumor, antidiabetic, and anticonvulsant treatments (Das, Sikdar, & Bairagi, 2016).

2. Nucleic Acid Research

2-Aminononadecane is significant in nucleic acid research. It has been utilized in creating synthetic oligodeoxyribonucleotides and DNA for enhanced selectivity and strength in DNA-DNA hybridization, proving valuable in genetic studies and molecular biology (Chollet & Kawashima, 1988).

3. Nanotechnology and Biomedical Applications

The molecule finds applications in nanotechnology and biomedical science, particularly in the synthesis of nucleic acid assemblies with advanced properties. 2-Aminononadecane derivatives have been used in the development of sensors, aptamers, and molecular machines, leveraging the biorecognition capabilities of nucleic acids (Astakhova & Wengel, 2014).

4. Glycan Analysis

In glycan analysis, derivatives of 2-Aminononadecane, such as 2-aminobenzoic acid, are used for labeling N-glycans. This improves mass spectrometric sensitivity for glycan identification and enables fluorescence-chromatography-based quantification, enhancing the analytical process in glycomics and proteomics (Hronowski, Wang, Sosic, & Wei, 2020).

5. Agricultural Science

2-Aminononadecane and related amino acids have been studied in the context of agricultural science, particularly in enhancing nitrogen metabolism and productivity in crops like soybeans. Research has shown that amino acid applications can significantlyincrease the content of essential nutrients in leaves, thereby boosting overall crop productivity (Teixeira et al., 2018).

6. Cancer Research

2-Aminononadecane derivatives, such as 2-amino-3-cyano-4H-chromenes, are being explored as potential anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation and tumor growth, indicating their potential as novel therapeutic agents in oncology (Adili, Tao, Chen, & Han, 2015).

7. Synthetic Chemistry

The 2-aminothiazole scaffold, including 2-aminononadecane derivatives, is extensively used in synthetic chemistry due to its varied biological activities. These compounds act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. This versatility is leveraged in the synthesis of various drugs for treating different diseases (Elsadek, Ahmed, & Farahat, 2021).

8. Biochemical Research

In biochemical research, 2-aminononadecane analogues like 2-aminoethoxydiphenyl borate (2-APB) are used to study calcium signaling pathways in cells. These compounds have been instrumental in understanding cellular processes related to calcium entry and release, contributing significantly to cellular biology and pharmacology (Bootman et al., 2002).

9. Antimicrobial Activity

2-Aminononadecane derivatives have been synthesized and assessed for their antibacterial activity. These compounds, particularly 2-amino-3-cyanopyridine derivatives, have shown significant antibacterial potency against various microorganisms, suggesting their potential as new antimicrobial agents (Kibou et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

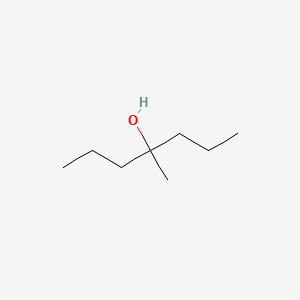

IUPAC Name |

nonadecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBHHWJNLQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953570 | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminononadecane | |

CAS RN |

31604-55-4 | |

| Record name | 2-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Aminononadecane and where has it been identified?

A1: 2-Aminononadecane is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)